molecular formula C26H32ClN2O8PS B1662374 KN-93 Phosphate CAS No. 1188890-41-6

KN-93 Phosphate

Cat. No.: B1662374
CAS No.: 1188890-41-6
M. Wt: 599.0 g/mol
InChI Key: NNKJTPOXLIILMB-IPZCTEOASA-N
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Description

KN-93 Phosphate is a potent and selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). This compound is widely used in scientific research due to its ability to inhibit CaMKII activity, which plays a crucial role in various cellular processes. The chemical formula of this compound is C26H29ClN2O4S·H3PO4, and its molecular weight is 599.03 g/mol .

Mechanism of Action

Target of Action

KN-93 Phosphate is a potent and specific inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII) . The primary targets of this compound are the α- and β-subunits of CaMKII . CaMKII plays a crucial role in various cellular processes, including cell cycle progression and apoptosis .

Mode of Action

This compound inhibits CaMKII by competing with Ca2+/CaM, thus preventing kinase activation . It has a Ki value of 0.37 μM, indicating its strong affinity for CaMKII .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the autophosphorylation of both α and β subunits of CaMKII . In PC12h cells, KN-93 modulates the TH reaction rate to reduce the Ca2±mediated phosphorylation levels of the TH molecule, thereby decreasing dopamine levels .

Pharmacokinetics

It is known that the compound is soluble in dmso and water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound has several molecular and cellular effects. It can induce G1 cell cycle arrest and apoptosis in NIH 3T3 cells . In PC12h cells, it reduces dopamine levels by modulating the TH reaction rate . In MRL/lpr Foxp3-GFP mice, KN-93 promotes the generation and function of Foxp3 regulatory T cells, thereby reducing skin and kidney damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents could affect its bioavailability and efficacy . .

Biochemical Analysis

Biochemical Properties

KN-93 Phosphate interacts with various enzymes and proteins, particularly the α- and β-subunits of CaMKII . It inhibits the autophosphorylation of these subunits . Moreover, it modulates the reaction rate of tyrosine hydroxylase (TH), reducing the Ca2±mediated phosphorylation levels of the TH molecule in PC12h cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can block cell proliferation by regulating the expression of p53 and p21 in human hepatic stellate cells . It also induces G1 cell cycle arrest and apoptosis in NIH 3T3 cells . Furthermore, it inhibits glucose-induced and forskolin-stimulated insulin release from isolated pancreatic islets of Langerhans .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of CaMKII based on ATP binding to its catalytic site . It also blocks the presentation of Ser280 for GlcNAcylation . Once activated and autophosphorylated, however, KN-93 does not inhibit the kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to suppress ventricular arrhythmia induced by LQT2 without affecting the transmural dispersion of repolarization (TDR) . This suggests that this compound can inhibit early afterdepolarizations (EADs), which are the triggers of TDP, resulting in the suppression of TDP induced by LQT2 without affecting TDR .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a rat model of Parkinson’s disease, intrastriatal injection of KN-93 relieved the levodopa-induced dyskinesia by suppressing the CaMK II activation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in the regulation of smooth muscle contractility . It also modulates the TH reaction rate, thereby affecting dopamine levels .

Transport and Distribution

This compound is water-soluble , which facilitates its transport and distribution within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KN-93 Phosphate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the reaction of 4-chlorocinnamaldehyde with methylamine to form N-(4-chlorocinnamyl)-N-methylamine.

    Introduction of functional groups: The core structure is then reacted with 2-hydroxyethylamine and 4-methoxybenzenesulfonyl chloride to introduce the hydroxyethyl and methoxybenzenesulfonyl groups, respectively.

    Phosphorylation: The final step involves the phosphorylation of the compound to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The compound is typically purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

KN-93 Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with fewer oxygen atoms .

Scientific Research Applications

KN-93 Phosphate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a tool to study the role of CaMKII in various chemical processes.

    Biology: this compound is employed to investigate the function of CaMKII in cellular signaling pathways, gene expression, and cell cycle regulation.

    Medicine: The compound is used in research related to neurological disorders, cardiovascular diseases, and cancer. .

    Industry: This compound is utilized in the development of new therapeutic agents targeting CaMKII

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and potency as a CaMKII inhibitor. Unlike other inhibitors, it specifically targets the catalytic domain of CaMKII, making it a valuable tool for studying the role of CaMKII in various biological processes .

Properties

IUPAC Name

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKJTPOXLIILMB-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN2O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188890-41-6
Record name Benzenesulfonamide, N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-, phosphate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188890-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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